Bienvenue dans la boutique en ligne BenchChem!

17alpha-Dihydroequilenin

Estrogen Receptor Pharmacology Endocrinology Drug Discovery

17alpha-Dihydroequilenin: A ring B unsaturated estrogen (1.2% of Premarin) with unique ERβ selectivity (66-290% vs. 17β-E2) and minimal ERα activity. Essential for ANDA bioequivalence as a urinary marker; inhibits HDL oxidation 2.5-4× more than 17β-estradiol; and is a key scaffold for SERM design. Ensure pharmacopoeial compliance and experimental reproducibility with this critical reference standard.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 6639-99-2
Cat. No. B196222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Dihydroequilenin
CAS6639-99-2
Synonyms(17α)-Estra-1,3,5,7,9-pentaene-3,17-diol;  Estra-1,3,5(10),6,8-pentaene-3,17α-diol;  17α-Dihydroequilenin;  Estra-1,3,5,7,9-pentaene-3,17α-diol; 
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1
InChIKeyRYWZPRVUQHMJFF-KSZLIROESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





17alpha-Dihydroequilenin (CAS 6639-99-2): Scientific Baseline and Procurement Context for a Ring B Unsaturated Equine Estrogen


17alpha-Dihydroequilenin is a naturally occurring, ring B unsaturated steroidal estrogen with the molecular formula C18H20O2, isolated from equine sources and identified as a minor constituent (1.2%) of conjugated estrogens (Premarin) as its 3-sulfate ester sodium salt [1]. It is characterized by a fully aromatic A-ring and an unsaturated B-ring (Δ6,8), distinguishing it structurally from saturated estrogens like 17β-estradiol [2]. The compound is a primary 17α-reduced metabolite of equilenin and is known to interact with both estrogen receptor alpha (ERα) and beta (ERβ), though with distinct affinity and functional activity profiles compared to classical and other equine estrogens [3].

Why In-Class Substitution of 17alpha-Dihydroequilenin is Not Trivial: Formulation Bioinequivalence and Differential ER Signaling


Substitution of 17alpha-Dihydroequilenin with other equine estrogens or generic formulations is precluded by two critical factors. First, the bioinequivalence of conjugated estrogen products is well-documented, with specific 17α-metabolites including 17alpha-Dihydroequilenin showing significantly greater urinary excretion from innovator versus generic products in postmenopausal women, indicating that even pharmacopoeial compliance does not guarantee equivalence [1]. Second, the unique ring B unsaturation and 17α-hydroxyl configuration of this compound dictate a distinct pharmacological profile; its relative binding affinity for estrogen receptors and its functional activity, particularly via ERβ, differ markedly from both 17β-estradiol and its own 17β-epimer [2]. These structural and pharmacokinetic nuances directly impact experimental reproducibility and therapeutic outcome, necessitating precise compound selection over broad class substitution.

Quantitative Evidence Guide for Differentiating 17alpha-Dihydroequilenin from Structural Analogs


ERα/ERβ Differential Signaling: 17alpha-Dihydroequilenin Exhibits a Distinct ERβ-Biased Functional Profile vs. 17β-Estradiol

In HepG2 cells transfected with ERα or ERβ and a secreted alkaline phosphatase reporter gene, 17alpha-Dihydroequilenin demonstrates a starkly different functional profile compared to the endogenous ligand 17β-estradiol (17β-E2). While 17β-E2 induces ERα-mediated transcriptional activity to a higher absolute level than any other estrogen tested, the activity of 17alpha-Dihydroequilenin via ERα is only 12-17% that of 17β-E2. In contrast, when acting via ERβ, the activity of 17alpha-Dihydroequilenin is in the range of 66-290% that of 17β-E2. This indicates a shift from potent ERα agonism with 17β-E2 to a more ERβ-selective functional response with 17alpha-Dihydroequilenin [1].

Estrogen Receptor Pharmacology Endocrinology Drug Discovery

Formulation Bioinequivalence: Innovator vs. Generic Products Show Divergent 17alpha-Dihydroequilenin Excretion

In a study comparing the innovator's conjugated estrogens product with three generic versions in postmenopausal women, urinary excretion of 17alpha-Dihydroequilenin was significantly greater with the innovator's product in all comparisons. While all products met compendial specifications, the study concluded they were bioinequivalent, highlighting that formulation differences critically impact the systemic availability of this specific estrogenic component [1].

Pharmacokinetics Bioequivalence Formulation Science

Antioxidant Potency in HDL Oxidation: 17alpha-Dihydroequilenin Belongs to the Most Potent Class of Equine Estrogens

In a comparative study of 11 equine estrogens, 17alpha-Dihydroequilenin, along with equilenin and 17β-dihydroequilenin, was identified as among the most potent inhibitors of high-density lipoprotein (HDL) oxidation. The class of Δ6-8-estrogens, which includes 17alpha-Dihydroequilenin, demonstrated 2.5 to 4 times greater potency in inhibiting HDL oxidation compared to 17β-estradiol [1].

Cardiovascular Research Oxidative Stress Lipidology

Analytical Differentiation: Kovats Retention Index for GC-MS Identification

For analytical chemists requiring unambiguous identification of 17alpha-Dihydroequilenin in complex mixtures, a specific Kovats retention index (RI) value of 2874 has been established on a CP-Sil-5CB capillary column [1]. This value is a critical parameter for gas chromatography-mass spectrometry (GC-MS) method development and validation, distinguishing it from co-eluting steroids in equine estrogen matrices.

Analytical Chemistry Chromatography Method Validation

Receptor Binding Affinity Rank: A Lower Affinity Option for Modulating Estrogenic Potency

In a competitive binding assay using human endometrial cytosol, the relative binding affinity of 17alpha-Dihydroequilenin for estrogen receptors was compared to a panel of classic and equine estrogens. The rank order of affinity was established by determining the amount of unlabeled estrogen required to displace 50% of [3H]17β-dihydroequilin. 17alpha-Dihydroequilenin exhibited a lower affinity, ranking just above equilenin, and notably lower than its 17β-epimer (17β-dihydroequilenin) and 17β-estradiol [1]. This quantitative rank order positions the compound as a lower-affinity tool.

Receptor Pharmacology Endocrinology Competitive Binding Assays

Metabolic Fate and 17β-Activation: The Alpha-Reduced Metabolite is Less Biologically Active than Beta-Epimers

In vivo metabolic studies in pregnant mares demonstrate that the major reduced metabolites of equilin are the biologically less active 17α-reduced products, which includes 17alpha-Dihydroequilenin. This is in contrast to the 17β-reduced metabolites, which are more potent and are cleared from the blood at a slower rate [1]. Furthermore, in postmenopausal women, the 17-keto estrogens are metabolized to more potent 17β-reduced products, a process that is more extensive for ring B unsaturated estrogens than for saturated ones [2].

Drug Metabolism Pharmacokinetics Endocrinology

Key Research and Industrial Applications for 17alpha-Dihydroequilenin (CAS 6639-99-2)


ERβ-Selective Pathway Dissection in Cell-Based Assays

Use 17alpha-Dihydroequilenin to preferentially activate ERβ-mediated transcriptional pathways, as demonstrated by its 66-290% relative activity via ERβ compared to 17β-E2, while minimizing ERα-driven effects which are only 12-17% as potent [1]. This makes it a valuable tool for studying the specific roles of ERβ in tissues where it is predominantly expressed.

Analytical Reference Standard for Bioequivalence and Pharmacokinetic Studies

Employ 17alpha-Dihydroequilenin as a critical analytical reference standard in HPLC or GC-MS methods, leveraging its established Kovats retention index (2874 on CP-Sil-5CB) for precise quantification [2]. Its role as a key marker of formulation bioinequivalence makes it essential for ANDA submissions and quality control of conjugated estrogen products [3].

Investigating Non-Receptor Mediated Antioxidant Mechanisms

Utilize 17alpha-Dihydroequilenin in studies of lipoprotein oxidation due to its proven potency as a Δ6-8-estrogen, which inhibits HDL oxidation 2.5-4 times more effectively than 17β-estradiol [4]. This application is particularly relevant for research into cardiovascular and neuroprotective mechanisms that are independent of classical estrogen receptor signaling.

Selective Estrogen Receptor Modulator (SERM) Development

Incorporate 17alpha-Dihydroequilenin into structure-activity relationship (SAR) studies to design novel SERMs. Its distinct combination of lower overall receptor binding affinity, a specific rank order among equine estrogens, and a unique 17α-hydroxy ring B unsaturated scaffold provides a valuable template for developing compounds with a dissociated pharmacological profile [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17alpha-Dihydroequilenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.